molecular formula C11H9N3O B3141267 2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine CAS No. 478245-86-2

2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine

Cat. No.: B3141267
CAS No.: 478245-86-2
M. Wt: 199.21 g/mol
InChI Key: WJWBBLLJYULSCU-UHFFFAOYSA-N
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Description

2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a scaffold in drug design.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Another study mentions the development of KRAS G12C inhibitors using imidazo[1,2-a]pyridine as the core backbone .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been used to develop covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to a more durable and effective response .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors . KRAS is a protein involved in sending signals within cells, and mutations in the KRAS gene are common in many types of cancer .

Pharmacokinetics

One study mentioned that a compound with an imidazo[1,2-a]pyridine scaffold displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . Another study found that a compound with an imidazo[1,2-a]pyridine scaffold was a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

Action Environment

The development of covalent inhibitors using imidazo[1,2-a]pyridine as the core backbone suggests that the compound’s action may be influenced by the chemical environment, including the presence of other molecules and conditions that facilitate the formation of covalent bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with 5-methyl-4-isoxazolecarboxaldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the isoxazole ring.

    Isoxazole derivatives: Compounds that contain the isoxazole ring but differ in the attached functional groups.

Uniqueness

2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is unique due to the combination of the imidazo[1,2-a]pyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile scaffold in drug design .

Properties

IUPAC Name

4-imidazo[1,2-a]pyridin-2-yl-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-8-9(6-12-15-8)10-7-14-5-3-2-4-11(14)13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWBBLLJYULSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243793
Record name 2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478245-86-2
Record name 2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478245-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methyl-4-isoxazolyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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